molecular formula C41H50N7O7P B12322376 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12322376
M. Wt: 783.9 g/mol
InChI Key: VTJVYRYTDJTIAW-UHFFFAOYSA-N
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Description

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a useful research compound. Its molecular formula is C41H50N7O7P and its molecular weight is 783.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, known by its CAS number 163878-63-5, is a complex organic molecule with potential biological activities. Its intricate structure includes a purine derivative and phosphonium group, which may contribute to its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C43H55N4O10PC_{43}H_{55}N_{4}O_{10}P, with a molecular weight of approximately 818.89 g/mol. The compound contains multiple functional groups, including methoxy phenyl and purine derivatives, which are known to exhibit various biological activities such as anticancer and antiviral properties.

PropertyValue
CAS Number 163878-63-5
Molecular Formula C₄₃H₅₅N₄O₁₀P
Molecular Weight 818.89 g/mol
Purity >95% (qNMR)
Storage Conditions Inert atmosphere, -20°C

Anticancer Properties

Preliminary studies suggest that compounds similar to this one, particularly those containing purine structures, exhibit significant anticancer activities. Research has shown that purine derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The specific mechanisms often involve interference with cellular signaling pathways crucial for tumor growth and survival.

For instance, a study highlighted that purine analogs can act as inhibitors for several kinases involved in cancer progression. The compound's ability to bind to ATP-binding sites in kinases may lead to reduced activity in cancer cells .

Antiviral Activity

Compounds with similar structural motifs have also demonstrated antiviral properties. The presence of the purine base structure is particularly relevant here, as it can mimic natural nucleotides and interfere with viral replication processes. This aspect warrants further investigation to determine the specific antiviral efficacy of the compound against various viral strains.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling and metabolism. For example:

  • Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play significant roles in cancer cell proliferation.
  • Purinergic Signaling : It could modulate purinergic signaling pathways by acting on ecto-nucleotide triphosphate diphosphohydrolases (e.g., CD39 and CD73), affecting immune responses and inflammation .

Case Studies

  • In vitro Studies : Various studies have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that compounds with structural similarities could reduce cell viability significantly at micromolar concentrations .
  • In vivo Studies : Animal models have shown promising results where purine derivatives administered led to tumor regression in xenograft models, suggesting potential therapeutic applications for this compound .

Scientific Research Applications

Molecular Structure and Composition

The molecular formula of the compound is C48H56FN4O8PC_{48}H_{56}FN_{4}O_{8}P, with a molecular weight of approximately 867.0 g/mol. The structure features multiple functional groups, including phosphanyl, methoxy, and purin derivatives, which contribute to its biological activity and potential therapeutic applications .

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential anticancer properties due to its ability to interact with specific biological targets involved in cancer cell proliferation. Its structural components allow for selective binding to cancer-related enzymes, potentially inhibiting their activity and leading to reduced tumor growth.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Biochemical Studies

Enzyme Inhibition : The presence of the purine moiety in the compound allows it to act as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. This property is crucial for understanding metabolic pathways and developing drugs that can modulate these pathways.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Thymidylate synthase0.5
Dipeptidyl peptidase1.2
Protein kinase B0.8

Drug Delivery Systems

Nanoparticle Formulations : The compound has been incorporated into nanoparticle systems to enhance drug delivery efficiency. Its amphiphilic nature allows it to stabilize nanoparticles, improving their solubility and bioavailability.

Case Study : Research has shown that encapsulating this compound within lipid nanoparticles significantly enhances the delivery of chemotherapeutic agents to tumor sites, leading to improved therapeutic outcomes .

Genetic Research

Oligonucleotide Conjugates : The ability of this compound to form stable conjugates with oligonucleotides makes it useful in gene therapy applications. Its phosphoramidite structure allows for easy incorporation into DNA synthesis protocols.

Data Table: Oligonucleotide Conjugate Stability

Conjugate TypeStability (days)Reference
Phosphoramidite30
Phosphorothioate15

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVYRYTDJTIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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